Ganoderiol B

説明

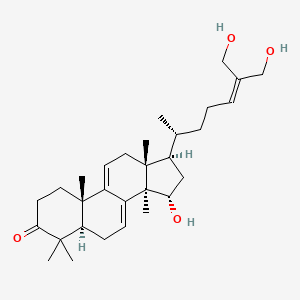

Structure

3D Structure

特性

CAS番号 |

106518-62-1 |

|---|---|

分子式 |

C30H46O4 |

分子量 |

470.7 g/mol |

IUPAC名 |

(5R,10S,13R,14R,15S,17R)-15-hydroxy-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H46O4/c1-19(8-7-9-20(17-31)18-32)23-16-26(34)30(6)22-10-11-24-27(2,3)25(33)13-14-28(24,4)21(22)12-15-29(23,30)5/h9-10,12,19,23-24,26,31-32,34H,7-8,11,13-18H2,1-6H3/t19-,23-,24+,26+,28-,29-,30-/m1/s1 |

InChIキー |

SZCAPUAJXOKPIR-AHHFHQBHSA-N |

SMILES |

CC(CCC=C(CO)CO)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O |

異性体SMILES |

C[C@H](CCC=C(CO)CO)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |

正規SMILES |

CC(CCC=C(CO)CO)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ganoderiol B; |

製品の起源 |

United States |

Biosynthetic Pathways and Regulation

Elucidation of the Mevalonate-Isoprenoid Pathway Leading to Lanosterol (B1674476)

The mevalonate (B85504) pathway is a well-established metabolic route responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the activated five-carbon isoprene (B109036) units that are the building blocks for all terpenoids, including triterpenoids like Ganoderiol B. nih.gov The pathway starts with acetyl-CoA. nih.gov Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then converted to mevalonate. nih.gov Through a series of phosphorylation and decarboxylation steps, mevalonate is converted to IPP and DMAPP. nih.gov These isoprene units are then sequentially condensed to form geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and finally squalene (B77637) (C30). nih.gov Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is then cyclized by lanosterol synthase to produce lanosterol, the precursor to this compound. nih.govmdpi.com

Here is a simplified representation of the early steps of the mevalonate pathway:

| Step | Substrate(s) | Enzyme | Product(s) |

| Initial Condensation | Acetyl-CoA | Acetyl-CoA C-acetyltransferase (AACT) | Acetoacetyl-CoA |

| Second Condensation | Acetyl-CoA, Acetoacetyl-CoA | HMG-CoA synthase (HMGS) | HMG-CoA |

| Reduction | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| Phosphorylation 1 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |

| Phosphorylation 2 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-pyrophosphate |

| Decarboxylation | Mevalonate-5-pyrophosphate | Mevalonate pyrophosphate decarboxylase (MVD) | IPP |

| Isomerization | IPP | Isopentenyl diphosphate (B83284) isomerase (IDI) | DMAPP |

| Condensation (C5 to C10) | IPP, DMAPP | Geranyl pyrophosphate synthase (GPPS) | Geranyl pyrophosphate (GPP) |

| Condensation (C10 to C15) | GPP, IPP | Farnesyl pyrophosphate synthase (FPS) | Farnesyl pyrophosphate (FPP) |

| Condensation (C15 to C30) | FPP | Squalene synthase (SQS) | Squalene |

| Epoxidation | Squalene | Squalene epoxidase (SE) | 2,3-Oxidosqualene |

| Cyclization | 2,3-Oxidosqualene | Lanosterol synthase (LS) | Lanosterol |

Roles of Key Enzymes: 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR), Squalene Synthase (SQS), and Lanosterol Synthase (LS)

HMGR, SQS, and LS are considered key enzymes in the triterpenoid (B12794562) biosynthetic pathway in Ganoderma species. HMGR catalyzes the conversion of HMG-CoA to mevalonate, a committed step in the MVA pathway. nih.govmdpi.com SQS catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene. nih.govmdpi.com LS (also referred to as oxidosqualene cyclase or OSC) catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic precursor. nih.govscirp.org Enhanced expression of the genes encoding these enzymes has been shown to promote the production of ganoderic acids, a class of triterpenoids that includes this compound. plos.orgasm.org Studies in G. lucidum have demonstrated that overexpression of tHMGR gene, which encodes the catalytic domain of HMGR, led to increased ganoderic acid accumulation, suggesting HMGR is a key enzyme for ganoderic acid biosynthesis. asm.org Similarly, the expression levels of HMGR, SQS, and LS genes are positively correlated with triterpenoid content during fungal development and in response to elicitors like methyl jasmonate. mdpi.comnih.govresearchgate.netatlantis-press.com

Post-Lanosterol Biotransformations in this compound Synthesis

Following the formation of lanosterol, a series of enzymatic modifications are required to convert it into the diverse array of triterpenoids found in Ganoderma, including this compound. nih.govmdpi.com While the upstream mevalonate pathway leading to lanosterol is relatively well-understood, the downstream biotransformation steps are less clear. nih.govscirp.org

Enzymatic Modifications: Oxidation, Reduction, and Acylation Reactions

The conversion of lanosterol to specific triterpenoids like this compound involves various enzymatic reactions, including oxidation, reduction, and acylation. scirp.orgplos.org Cytochrome P450 monooxygenases (CYP450s) are believed to play a significant role in these modifications, particularly in introducing hydroxyl groups and other functionalizations to the lanostane (B1242432) skeleton. mdpi.comscirp.org Ganoderma genomes contain a considerable number of CYP450 genes, suggesting their involvement in generating the structural diversity of ganoderic acids and related triterpenoids. mdpi.comscirp.org Glycosyltransferases may also be involved in some modifications. mdpi.com

Current Understanding and Unexplored Steps in the Downstream Pathway

Although it is known that post-lanosterol modifications involve oxidation, reduction, and acylation reactions catalyzed by enzymes such as CYP450s, the specific enzymatic steps and the precise order of reactions leading to this compound from lanosterol are not yet fully elucidated. nih.govscirp.orgplos.org The downstream pathway remains largely unexplored, and identifying the specific enzymes responsible for each modification step in the biosynthesis of this compound is an area of ongoing research. nih.gov

Genetic and Molecular Regulatory Mechanisms of Triterpenoid Biosynthesis in Fungi

The biosynthesis of triterpenoids in fungi, including this compound production in Ganoderma, is subject to complex genetic and molecular regulatory mechanisms. Transcription factors play a crucial role in regulating the expression of genes involved in the biosynthetic pathway. nih.gov Studies have identified transcription factors that are positively or negatively correlated with triterpenoid content. mdpi.comfrontiersin.org Elicitors, such as methyl jasmonate (MeJA), have been shown to induce triterpenoid production and upregulate the expression of key biosynthetic genes like HMGR, SQS, and LS. mdpi.complos.orgnih.govresearchgate.net Metal ions like calcium can also influence triterpenoid biosynthesis and the expression of these key genes. scirp.orgplos.org Reactive oxygen species (ROS) signaling pathways may also be involved in the regulation of triterpenoid synthesis. mdpi.comscirp.org

Gene Expression Studies Correlated with Fungal Developmental Cycles

Gene expression studies in Ganoderma species have revealed a correlation between the expression levels of triterpenoid biosynthetic genes and the fungal developmental cycle. The content of total triterpenoids can vary significantly across different growth stages, such as mycelia, primordia, and fruiting bodies. mdpi.comatlantis-press.comfrontiersin.org Generally, the expression of key genes in the MVA pathway, including HMGR, SQS, and LS, has been observed to be higher during developmental stages with higher triterpenoid accumulation, such as the primordia stage. mdpi.comatlantis-press.com Conversely, after spore production, when triterpene content may decrease, the expression of these genes is often down-regulated. mdpi.com These studies suggest that the regulation of triterpenoid biosynthesis is tightly linked to the physiological and developmental changes in the fungus. asm.orgfrontiersin.org

Here is a table summarizing the correlation between developmental stages and total triterpenoid content based on research:

| Developmental Stage | Relative Total Triterpenoid Content | Reference |

| Mycelia | Lower | frontiersin.org |

| Primordia | Highest | frontiersin.org |

| Fruiting Body | Medium to High | atlantis-press.comfrontiersin.org |

| Post-spore Fruiting Body | Decreased | mdpi.com |

This correlation between gene expression and developmental stages highlights the intricate regulatory network governing this compound biosynthesis within the fungal life cycle.

Influence of Elicitors and Stressors on Biosynthetic Enhancement

The production of secondary metabolites, such as this compound and other triterpenoids in Ganoderma species, is significantly influenced by environmental factors and can be enhanced by the application of elicitors and stressors. Elicitation is a strategy employed in fungal biotechnology to stimulate the biosynthesis and accumulation of valuable secondary metabolites. mdpi.com Elicitors are molecules or conditions that mimic biotic or abiotic stresses, triggering defense response pathways within the organism that can lead to increased production of these compounds. scirp.orgscirp.org

Numerous studies have demonstrated the effectiveness of various elicitors and stressors in enhancing the production of triterpenoids in Ganoderma lucidum. These findings are highly relevant to this compound biosynthesis, as it shares common upstream pathways with other Ganoderma triterpenoids. mdpi.com

Detailed research findings indicate that a variety of substances and conditions can act as effective elicitors:

Methyl Jasmonate (MeJA): MeJA, a phytohormone, has been widely studied as an elicitor for secondary metabolite production in plants and fungi. nih.gov It has been confirmed as an effective elicitor for inducing triterpenoid production in G. lucidum, potentially acting via a reactive oxygen species (ROS) signaling pathway. nih.gov Studies have shown that MeJA can significantly increase triterpene content in Ganoderma cultures, although the optimal concentration and timing of application are crucial for maximizing yields. mdpi.com

Metal Ions: Calcium ions (Ca²⁺) have been reported to be helpful for ganoderic acid biosynthesis in G. lucidum. The induction by Ca²⁺ can lead to increased total ganoderic acid production, accompanied by higher expression levels of key biosynthetic genes in the mevalonate pathway, such as LS, HMGR, and SQS. scirp.orgscirp.orgnih.gov

Nitric Oxide (NO): Nitric oxide, a gaseous signaling molecule, also plays a role in the responses of fungi to environmental stresses. scirp.org Introduction of NO donors, such as sodium nitroprusside (SNP), has been shown to increase ganoderic acid production in submerged cultures of G. lucidum. scirp.orgscirp.org

Fungal Extracts: Extracts from other fungi can also act as elicitors. For instance, extracts from Agaricus bisporus have been shown to significantly increase the antioxidant activity of intracellular polysaccharides in G. lucidum, suggesting a broader elicitation effect on secondary metabolism. Similarly, extracts from Tuber sinense have been reported to stimulate specific ganoderic acid biosynthesis. researchgate.net

Other Chemical Elicitors: Various other chemical agents, including salicylic (B10762653) acid, sodium acetate, and ethylene, have been shown to modulate the expression of genes involved in triterpenoid biosynthesis in G. lucidum. frontiersin.org Cellulase has also been identified as an effective elicitor for increasing ganoderic acid production. researchgate.net

It is important to note that while elicitors can significantly enhance the accumulation of secondary metabolites, their application may sometimes coincide with reduced mycelial growth. mdpi.comscirp.org Therefore, optimizing elicitor type, concentration, and treatment duration is essential for achieving high yields of target compounds like this compound in Ganoderma cultures.

The following table summarizes some reported effects of elicitors on triterpenoid production in Ganoderma species, illustrating the potential for similar enhancement in this compound biosynthesis:

| Elicitor | Organism | Effect on Triterpenoid Production (vs. Control) | Key Findings / Notes | Source |

| Methyl Jasmonate | Ganoderma applanatum | Up to 68.5% increase (specific triterpenes) | Optimal concentration and timing dependent. Can affect biomass. | mdpi.com |

| Methyl Jasmonate | Ganoderma lucidum | Effective induction (Ganoderic Acids) | Linked to ROS signaling pathway. | nih.gov |

| Calcium Ions (Ca²⁺) | Ganoderma lucidum | Threefold increase (Total GAs) | Accompanied by higher expression of LS, HMGR, SQS genes. | scirp.orgscirp.org |

| Sodium Nitroprusside (NO donor) | Ganoderma lucidum | 40.94% increase (GA content) | Up-regulated expression of ACAT and SE genes. | scirp.orgscirp.org |

| Cellulase | Ganoderma lucidum | Up to 66% increase (GA production) | Identified as an effective elicitor. | researchgate.net |

| Salicylic Acid | Ganoderma lucidum | 23.32% increase (Triterpenoid content) | Up-regulated triterpenoid biosynthetic genes. | nih.gov |

| Agaricus bisporus extract | Ganoderma lucidum | Increased antioxidant activity (IPS) | Suggests broader impact on secondary metabolism. |

This data highlights the responsiveness of Ganoderma triterpene biosynthesis to external stimuli, providing a basis for developing strategies to enhance the production of specific compounds like this compound through controlled elicitation.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Detection and Quantification

Chromatography plays a vital role in separating and quantifying the diverse triterpenoids found in Ganoderma.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the analysis of triterpenoids in Ganoderma due to its ability to separate structurally similar compounds. nih.govoup.commdpi.com

Reverse-phase HPLC (RP-HPLC) is particularly useful for analyzing the relatively nonpolar triterpenoids. This method involves a stationary phase that is less polar than the mobile phase. RP-HPLC has been successfully applied for the fingerprint analysis and simultaneous determination of multiple triterpenoids, including lanostane (B1242432) derivatives, in various Ganoderma species. nih.govresearchgate.netjfda-online.com It allows for the quantitative evaluation of these compounds, which can serve as marker compounds for quality assessment. nih.gov Studies have shown that RP-HPLC can differentiate between various Ganoderma species based on their triterpenoid (B12794562) profiles. oup.comresearchgate.net

Effective separation of the complex mixture of Ganoderma triterpenoids by RP-HPLC often requires optimized gradient elution programs and careful selection of column chemistry. Gradient elution, where the mobile phase composition changes over time, is used to improve the separation of compounds with a wide range of polarities. researchgate.netjfda-online.com For instance, gradients of acetonitrile (B52724) and water with acidic modifiers like acetic acid or phosphoric acid have been successfully employed. researchgate.netjfda-online.com The choice of stationary phase, such as C18 columns, is also critical for achieving good resolution of triterpenoids. researchgate.netjfda-online.comacs.orgresearchgate.net Optimization of parameters like flow rate and detection wavelength (commonly in the UV range, e.g., 252 nm or 254 nm) is essential for sensitive and accurate analysis. researchgate.netjfda-online.com

Reverse-Phase HPLC Applications for Triterpenoid Profiling

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, inexpensive, and widely used technique for the qualitative and semi-quantitative analysis of triterpenoids in Ganoderma extracts. researchgate.netresearchtrend.net It is a convenient method for initial screening and can be used to detect the presence of specific triterpenoids. researchtrend.net Compounds can be visualized on TLC plates using suitable detection reagents, such as 10% sulfuric acid followed by heating, which can reveal triterpenoids as characteristic colored spots. researchgate.netresearchtrend.net TLC has been used to confirm the presence of compounds like ganoderic acids B and C in Ganoderma. researchgate.netresearchtrend.net High-performance thin-layer chromatography (HPTLC), an advanced form of TLC, has also been applied for the detection of triterpenes and polysaccharides in Ganoderma. researchtrend.netcjnmcpu.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable information about the chemical structure of Ganoderiol B and other triterpenoids.

Mass Spectrometry (MS and High-Resolution MS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. mdpi.comacs.orgmdpi.com When coupled with chromatography, such as HPLC-MS or UPLC-MS, it becomes a very effective tool for the identification and characterization of triterpenoids in complex samples. mdpi.comacs.orgthieme-connect.comnih.gov

Electrospray Ionization (ESI) is a common ionization method used in conjunction with LC-MS for triterpenoid analysis, often monitored in negative ion mode, yielding ions like [M-H]⁻ and [2M-H]⁻. acs.orgnih.gov Atmospheric Pressure Chemical Ionization (APCI) has also been reported to provide stable mass spectral signals for certain ganoderic acids.

Tandem Mass Spectrometry (MS/MS or MSⁿ) provides fragmentation data that is crucial for the structural elucidation of triterpenoids. mdpi.comacs.orgnih.gov The fragmentation patterns, such as cleavage at the C- and D-rings and losses of water and carbon dioxide, provide characteristic information about the triterpenoid structure. acs.orgnih.gov High-resolution Mass Spectrometry (HRMS), such as using quadrupole-time-of-flight (QTOF) instruments, offers high mass accuracy, which is essential for determining the elemental composition of compounds and distinguishing between isomers. mdpi.comacs.org HR-QTOF-MS in multiple reaction monitoring (MRM) mode with target enhancement has been developed for the accurate identification and quantification of trace levels of triterpenoids in Ganoderma mycelium, demonstrating improved sensitivity, reproducibility, and accuracy compared to traditional triple quadrupole MS. acs.org

Here is a table summarizing some analytical parameters mentioned in the search results:

| Technique | Column / Stationary Phase | Mobile Phase | Detection Method(s) | Application | Source |

| RP-HPLC | Zorbax SB-C18 | Acetonitrile - 0.2% Acetic Acid (gradient) | DAD, ESI-MSⁿ | Separation and characterization of triterpenoids | acs.orgnih.gov |

| RP-HPLC | Zorbax C18 | Acetonitrile - 0.1% Acetic Acid (gradient) | 254 nm UV | Quantification of ganoderic acids A and B | researchgate.net |

| RP-HPLC | Agilent Zorbax SB-C18 | Acetonitrile - 0.03% Phosphoric Acid (gradient) | 252 nm UV | Quantification of ganoderic acids | researchgate.net |

| Preparative HPLC | ODS-AQ-HG (RP-HPLC) | Ethanol (B145695) - 0.5% aqueous Acetic Acid (gradient) | UV-VIS (243 nm) | Purification of triterpenes | mdpi.compreprints.org |

| Semi-preparative HPLC | Merck Hibar RP-18e | Ethanol and aqueous Acetic Acid | Not specified | Isolation of triterpenes | mdpi.com |

| RP-HPLC | C18 | Acetonitrile - 2% Acetic Acid (gradient) | 252 nm UV | Determination of ganoderic acids | jfda-online.com |

| HPLC-MSⁿ | Not specified | Not specified | ESI-MSⁿ, PDA | Identification and fingerprinting of triterpenoids | mdpi.com |

| UPLC-MS/MS | Reversed-phase C18 | Binary mobile phase | ESI-MS/MS (Negative) | Quantification of ganoderic acids in mycelia | thieme-connect.comresearchgate.net |

| HR-QTOF-MS/MS | Not specified | Not specified | ESI⁻ | Trace analysis of triterpenoids | acs.org |

| TLC | Silica gel plates | CHCl₃-MeOH (9:1) and/or Benzene-EtOAc (3:7) | Vanillin-H₂SO₄ | Detection of triterpenoids | tandfonline.com |

| TLC | Silica gel plates | Not specified | 10% H₂SO₄ | Detection of ganoderic acids B and C | researchgate.netresearchtrend.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, NOE Analyses)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds like this compound. Specifically, proton NMR (¹H-NMR) provides information about the hydrogen atoms within the molecule, including their chemical environment and connectivity.

The ¹H-NMR spectrum of this compound in C₅D₅N exhibits characteristic signals at various chemical shifts (δ), indicating the presence of specific proton types and their neighboring groups. For instance, signals are observed for olefinic protons, protons adjacent to hydroxyl groups, and methyl protons. Detailed analysis of coupling constants (J values) and signal multiplicities (singlet, doublet, triplet, multiplet) further helps in mapping the carbon-hydrogen framework of the molecule. tandfonline.com

For this compound, ¹H-NMR data in C₅D₅N includes signals such as δ 5.89 (1H, d, J=6.2Hz, H-7), δ 5.54 (1H, t, J=7.3Hz, H-24), δ 5.38 (1H, d, J=6.6Hz, H-11), δ 4.33 (2H, s, H-27), δ 4.29 (1H, dd, J=5.5 and 9.9Hz, H-15β), and δ 4.23 (2H, s, H-26). tandfonline.com Methyl group signals are typically observed in the upfield region, with examples including δ 1.19 (3H, s, H-19), δ 1.13 (3H, s, H-28), δ 1.09 (3H, s, H-29), δ 0.93 (3H, s, H-30), δ 0.9 (3H, d, J = 6.6 Hz, H-21), and δ 0.64 (3H, s, H-18). tandfonline.com

Decoupling studies, a type of NMR experiment, have been employed to understand the connectivity between protons. Long-range coupling observed between hydroxymethyl protons (δ 4.23 and 4.33) and an olefin proton (δ 5.54) suggested the presence of a -CH₂CH=C(CH₂OH)₂ partial structure on the side chain of this compound. tandfonline.com

An interactive table summarizing key ¹H-NMR data for this compound is presented below:

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 5.89 | d | 6.2 | 1H | H-7 |

| 5.54 | t | 7.3 | 1H | H-24 |

| 5.38 | d | 6.6 | 1H | H-11 |

| 4.33 | s | - | 2H | H-27 |

| 4.29 | dd | 5.5, 9.9 | 1H | H-15β |

| 4.23 | s | - | 2H | H-26 |

| 1.19 | s | - | 3H | H-19 |

| 1.13 | s | - | 3H | H-28 |

| 1.09 | s | - | 3H | H-29 |

| 0.93 | s | - | 3H | H-30 |

| 0.9 | d | 6.6 | 3H | H-21 |

| 0.64 | s | - | 3H | H-18 |

Note: Data primarily sourced from tandfonline.com, solvent C₅D₅N.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems like double bonds or carbonyl groups. The UV spectrum of this compound exhibits absorption maxima (λmax) in the ultraviolet region. For this compound, UV absorption maxima were observed at 237 nm (ε 4740), 245 nm (ε 5400), and 253 nm (ε 2850) in methanol. tandfonline.com These absorptions are indicative of the conjugated double bonds present in its lanostane skeleton. UV-Vis spectrophotometers are commonly used to record these spectra. tandfonline.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Different functional groups absorb infrared radiation at specific wavelengths, resulting in distinct peaks in the IR spectrum. While a specific IR spectrum for this compound was not detailed in the search results, studies on related Ganoderma triterpenoids indicate the types of functional groups that would be expected to be observed. nih.govresearchgate.net IR spectra of Ganoderma triterpenoids typically show absorption bands corresponding to hydroxyl groups (O-H stretching, often appearing as a broad band around 3300-3500 cm⁻¹) and carbonyl groups (C=O stretching, typically in the range of 1650-1735 cm⁻¹). nih.govresearchgate.net The presence of a carbonyl group at C-3 in this compound is suggested by ¹³C-NMR data tandfonline.com, and this would be expected to have a corresponding absorption band in the IR spectrum. IR spectra of Ganoderma triterpenoids, including ganoderiols, have been recorded using instruments like the Hitachi 285 spectrometer or Nicolet Magna FTIR-750 spectrometer. tandfonline.comnih.gov

Chemometric Approaches in Analytical Data Interpretation

Chemometric approaches involve the application of statistical and mathematical methods to chemical data to extract meaningful information, identify patterns, and build predictive models. In the context of Ganoderma research, chemometrics, particularly when applied to chromatographic or spectroscopic data of triterpenoid profiles, is a valuable tool for quality control, authentication, and classification of different Ganoderma species or samples. tandfonline.comtandfonline.commdpi.comfrontiersin.orgmdpi.combvsalud.org

Application of Similarity Analysis, Cluster Analysis, and Principal Component Analysis

Similarity Analysis (SA), Cluster Analysis (CA), and Principal Component Analysis (PCA) are commonly used chemometric techniques applied to the analysis of complex chemical profiles, such as the triterpenoid composition of Ganoderma samples. mdpi.combvsalud.orgnih.gov These methods are typically applied to datasets containing the measurements (e.g., peak areas from HPLC) of multiple triterpenoids across numerous samples. mdpi.commdpi.combvsalud.org

Cluster Analysis (CA): CA is an unsupervised pattern recognition technique that groups samples based on the similarity of their chemical profiles. tandfonline.comtandfonline.commdpi.commdpi.combvsalud.orgresearchgate.net Samples with similar triterpenoid compositions are clustered together, while those with distinct profiles form separate clusters. CA can reveal natural groupings among Ganoderma samples based on factors such as species, origin, or cultivation method. tandfonline.comtandfonline.commdpi.commdpi.com Hierarchical Cluster Analysis (HCA) is a common type of CA used in this context. mdpi.combvsalud.org

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that transforms a large set of correlated variables (e.g., the concentrations of many triterpenoids) into a smaller set of uncorrelated variables called principal components. tandfonline.comtandfonline.commdpi.comfrontiersin.orgmdpi.combvsalud.org PCA helps to visualize the main sources of variation in the dataset and to identify patterns or outliers. mdpi.comfrontiersin.org By plotting samples in the space defined by the first few principal components, researchers can observe how samples are differentiated based on their triterpenoid profiles. PCA can also help identify which specific triterpenoids contribute most to the observed variation between samples (loading analysis). mdpi.com

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Research on Androgen Receptor (AR) Binding and Cellular Growth Modulation

Studies have explored Ganoderiol B's capacity to interact with the androgen receptor (AR) and subsequently modulate the growth of androgen-dependent cells. This area of research is particularly relevant given the role of AR in conditions such as prostate cancer and benign prostatic hyperplasia (BPH).

Specific Interactions with Androgen Receptors in Androgen-Dependent Cell Lines

This compound has demonstrated the ability to bind to the androgen receptor. researchgate.netnih.govresearchgate.netresearchgate.net Research using androgen-dependent prostate cancer cell lines, such as LNCaP cells, has indicated that this compound can bind to AR. researchgate.netnih.govresearchgate.netresearchgate.net This binding activity is considered a potential mechanism for its anti-androgenic effects. researchgate.netnih.gov Comparative studies with other ganoderma alcohols suggest that this compound exhibits notable AR binding activity. researchgate.netresearchgate.net Structure-activity relationship analysis has indicated that certain structural features, such as the presence of hydroxyl groups in the 17-beta-side chain and a C-3 carbonyl group, may contribute to the AR-binding activity of ganoderma alcohols. researchgate.netresearchgate.net

Impact on Androgen-Induced Cell Proliferation Pathways

The interaction of this compound with the androgen receptor has been shown to impact androgen-induced cell proliferation. In LNCaP cells, which are androgen-dependent, this compound has been observed to inhibit cell growth induced by androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT). researchgate.netnih.govresearchgate.net This inhibitory effect on cell proliferation is suggested to be linked to its anti-androgen activity, potentially through the down-regulation of AR signaling. researchgate.netnih.gov The inhibition of cell growth in the presence of androgens by this compound suggests an anti-androgen effect rather than general cytotoxicity.

Enzyme Inhibition Studies

This compound has also been investigated for its potential to inhibit various enzymes, including alpha-glucosidase and HIV-1 protease, as well as its comparative inhibitory effects on 5α-reductase.

Alpha-Glucosidase Inhibitory Mechanisms

This compound has been identified as a potent inhibitor of alpha-glucosidase. researchgate.net Alpha-glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose, influencing postprandial blood glucose levels. researchgate.netwikipedia.orgfrontiersin.org Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus. researchgate.netwikipedia.orgfrontiersin.orgmdpi.com While the specific detailed mechanisms of this compound's interaction with alpha-glucosidase, such as binding sites or inhibition type (competitive, non-competitive, etc.), are not extensively detailed in the provided snippets for this compound specifically, the general mechanism for alpha-glucosidase inhibitors involves delaying carbohydrate digestion and glucose absorption. wikipedia.orgfrontiersin.orgmdpi.comscielo.br Studies on other compounds have shown that alpha-glucosidase inhibition can involve binding to the enzyme's active site through hydrogen bonds and hydrophobic interactions, leading to conformational changes and reduced enzymatic activity. frontiersin.orgscielo.br

Investigations into HIV-1 Protease Inhibitory Actions

This compound has been investigated for its inhibitory activity against HIV-1 protease (HIV-1 PR). nih.govresearchgate.netnih.govnih.gov HIV-1 protease is a crucial enzyme for the maturation of the HIV virus. innovareacademics.in Studies have classified this compound as a moderately active inhibitor against HIV-1 PR. nih.govresearchgate.netnih.gov The 50% inhibitory concentration (IC50) for this compound against HIV-1 PR has been reported in the range of 0.17-0.23 mM. nih.govresearchgate.net While other compounds from G. lucidum, such as Ganoderiol F, have shown higher affinity and lower IC50 values against HIV-1 protease in both in vitro and in silico studies, this compound still demonstrates inhibitory potential. innovareacademics.inresearchgate.net

Exploration of 5α-Reductase Inhibitory Potentials (Comparative Studies)

This compound has also been examined for its ability to inhibit 5α-reductase. researchgate.netnih.govnih.gov This enzyme converts testosterone into the more potent dihydrotestosterone (DHT), which plays a role in androgen-dependent conditions like BPH and androgenic alopecia. wikipedia.orgresearchgate.net Some sources indicate that this compound possesses 5α-reductase inhibitory activity. researchgate.netnih.gov However, other comparative studies suggest that this compound shows "no effect" (NE) or is less active compared to other compounds like ganoderic acid DM. nih.govpharm.or.jp For instance, ganoderic acid DM demonstrated stronger 5α-reductase inhibitory activity with an IC50 of 10.6 µM, whereas this compound was noted as having "NE" in one review. nih.gov Another study evaluating the structure-activity relationship for 5α-reductase inhibition among ganoderic acids highlighted the importance of a carboxyl group in the side chain for potent activity, a feature not present in this compound, which is an alcohol. researchgate.netpharm.or.jp This suggests that while some general Ganoderma lucidum extracts or compounds inhibit 5α-reductase, this compound's inhibitory potential against this specific enzyme might be limited or less significant compared to other triterpenoids from the same source.

Anti-Inflammatory Modulatory Pathways

Research indicates that triterpenoids from the Ganoderma family, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit various inflammatory reactions in vitro. The anti-inflammatory mechanisms are partly related to blocking the activation of the NF-κB pathway and TLR4 expression. Studies have demonstrated that Ganoderma lucidum triterpenoids can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-2, and PGE2. nih.gov The inhibition of TNF-α in LPS-activated THP-1 monocytic cells or RAW 264.7 macrophage cells is a common in vitro model for evaluating anti-inflammatory effects. ipb.pt NF-κB is a transcription factor that regulates the expression of several pro-inflammatory cytokines and enzymes, including IL-1β, TNF-α, iNOS, and COX-2, which are crucial in inflammation. ipb.pt

Antioxidant Mechanisms and Cellular Protection against Oxidative Damage

This compound and other Ganoderma triterpenoids have demonstrated antioxidant activity, contributing to the protection of cells against oxidative damage. nih.govjtss.org Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in various health problems and can lead to damage of cellular components like proteins, lipids, and nucleic acids. nih.govsemanticscholar.org

Studies suggest that Ganoderma lucidum has strong antioxidant properties that protect cells through the induction of phase II enzymes, such as heme oxygenase-1 (HO-1), quinone reductase, glutathione (B108866) S-transferase (GST), and glutathione reductase. semanticscholar.org The active ingredients of G. lucidum can enhance the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, thereby reducing the level of ROS. nih.gov While general Ganoderma extracts and other triterpenoids have been studied for their antioxidant effects mediated by pathways like Nrf2/HO-1 signaling, specific detailed mechanisms for this compound's antioxidant action at a cellular level are areas of ongoing research. semanticscholar.org

Neuroprotective Effects at the Cellular and Molecular Levels

Extensive research highlights the neuroprotective potential of Ganoderma lucidum extracts and isolated compounds, including triterpenoids, in ameliorating neurodegenerative disorders. mdpi.com These effects involve safeguarding nerve cells against damage and promoting the proliferation and differentiation of cells within the nervous system. mdpi.com

Mitigation of Oxidative Stress in Neuronal Cell Models (e.g., SH-SY5Y cells)

Oxidative stress is closely associated with neurodegenerative diseases. mdpi.com Neuronal cell models, such as human neuroblastoma SH-SY5Y cells, are commonly used to study oxidative stress-induced damage and the protective effects of various compounds. mdpi.comucm.es While studies have investigated the protective effects of Ganoderma extracts and other compounds against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) in SH-SY5Y cells, specific detailed findings focusing solely on this compound's mechanisms in this model are less extensively documented in the provided search results. mdpi.comnih.gov However, the general antioxidant properties of Ganoderma triterpenoids suggest a potential role for this compound in mitigating oxidative stress in neuronal cells. nih.govjtss.org

Effects on Amyloid-β (Aβ)-Induced Cellular Perturbations in In Vitro Systems

Amyloid-β (Aβ) accumulation and aggregation are key factors in the pathology of Alzheimer's disease, leading to cellular stress, inflammation, and neuronal apoptosis. nih.gov In vitro systems are used to model Aβ-induced cellular perturbations. mdpi.com Studies on Ganoderma lucidum have shown promising results in mitigating the effects of Aβ toxicity. nih.gov This includes reducing the phosphorylation of signaling molecules like JNK, c-Jun, and p38 MAPK, which are involved in the neuronal response to Aβ-induced stress. nih.gov While Ganoderic acid A has been shown to promote Aβ clearance in microglial cells by enhancing autophagy via the Axl/Pak1 signaling pathway, specific studies detailing this compound's direct effects on Aβ-induced cellular perturbations in in vitro models were not prominently found in the provided search results. nih.govmdpi.com Research on Ganoderma lucidum-fermented crop extracts, which contain triterpenoids, has shown protection against Aβ₂₅₋₃₅-induced damage in SH-SY5Y cells, potentially by reducing ROS and MDA levels and increasing antioxidant enzyme activities. nih.gov

Other Biological Activity Investigations (Comparative)

Anti-Tubulin Polymerization Studies

Tubulin polymerization is a crucial process in cell division and is a target for anti-cancer therapies. mdpi.comnih.gov Studies have investigated the effects of Ganoderma triterpenoids on tubulin polymerization. While many Ganoderma triterpenoids have shown microtubule-stabilizing activity to varying degrees, specific data on this compound's anti-tubulin polymerization activity from the provided search results is limited. nih.govresearchgate.net A study investigating the tubulin polymerization-stimulating activity of twenty-four Ganoderma triterpenoids found that most exhibited activity, with compounds like ganoderic acid T-Q, ganoderiol F, ganoderic acid S, ganodermanontriol (B1230169), and ganoderic acid TR showing the highest activities. nih.govresearchgate.net Although this compound was among the alcoholic derivatives investigated for effects on cancer cell proliferation, its specific activity in the tubulin polymerization assay was not detailed in the provided snippets. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 471007 |

This compound, a triterpenoid (B12794562) compound isolated from Ganoderma species, has been the subject of various in vitro and in silico studies aimed at elucidating its potential biological activities and the underlying molecular mechanisms. Investigations have explored its influence on inflammatory pathways, its role as an antioxidant, its neuroprotective capabilities, and its effects on tubulin polymerization.

Anti-Inflammatory Modulatory Pathways

Research into the anti-inflammatory properties of Ganoderma triterpenoids, including this compound, suggests that these compounds can modulate various inflammatory processes. In vitro studies indicate that Ganoderma triterpenoids can inhibit inflammatory reactions, partly by interfering with the activation of the NF-κB pathway and the expression of TLR4. nih.gov This modulation can lead to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-2, and PGE2. nih.gov The NF-κB transcription factor plays a critical role in regulating the expression of numerous pro-inflammatory mediators, including IL-1β, TNF-α, iNOS, and COX-2, which are central to the inflammatory response. ipb.pt Assays measuring the inhibition of TNF-α production in activated macrophage cell lines like THP-1 and RAW 264.7 are commonly used in vitro models for evaluating the anti-inflammatory potential of compounds. ipb.pt

Antioxidant Mechanisms and Cellular Protection against Oxidative Damage

This compound, along with other triterpenoids found in Ganoderma, has demonstrated antioxidant activity, contributing to the protection of cells from damage induced by oxidative stress. nih.govjtss.org Oxidative stress arises from an imbalance where the production of reactive oxygen species (ROS) overwhelms the cellular antioxidant defense systems, potentially leading to damage to essential cellular components like proteins, lipids, and nucleic acids. nih.govsemanticscholar.org

Studies suggest that Ganoderma lucidum exerts significant antioxidant effects by promoting the activity of phase II enzymes such as heme oxygenase-1 (HO-1), quinone reductase, glutathione S-transferase (GST), and glutathione reductase. semanticscholar.org The active constituents of G. lucidum are capable of enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby lowering intracellular ROS levels. nih.gov While research has explored the antioxidant mechanisms of Ganoderma extracts and other triterpenoids, including their interaction with pathways like Nrf2/HO-1 signaling, detailed studies specifically focusing on the precise cellular antioxidant mechanisms of this compound are areas requiring further investigation. semanticscholar.org

Neuroprotective Effects at the Cellular and Molecular Levels

Extensive research highlights the neuroprotective potential of Ganoderma lucidum extracts and its constituent triterpenoids in mitigating neurodegenerative conditions. mdpi.com These protective effects involve shielding nerve cells from damage and supporting the growth and differentiation of cells within the nervous system. mdpi.com

Mitigation of Oxidative Stress in Neuronal Cell Models (e.g., SH-SY5Y cells)

Oxidative stress is a significant factor implicated in the pathogenesis of neurodegenerative diseases. mdpi.com Neuronal cell lines, such as the human neuroblastoma SH-SY5Y cells, serve as valuable in vitro models for studying oxidative stress-induced cellular injury and evaluating the protective effects of various compounds. mdpi.comucm.es While studies have investigated the protective effects of Ganoderma extracts and other compounds against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) in SH-SY5Y cells, specific detailed findings focusing solely on this compound's mechanisms in this model are not extensively documented in the provided literature. mdpi.comnih.gov However, the established general antioxidant properties of Ganoderma triterpenoids suggest that this compound likely contributes to mitigating oxidative stress in neuronal cells. nih.govjtss.org

Effects on Amyloid-β (Aβ)-Induced Cellular Perturbations in In Vitro Systems

The accumulation and aggregation of amyloid-β (Aβ) peptides are central to the pathology of Alzheimer's disease, leading to cellular stress, inflammation, and neuronal cell death. nih.gov In vitro systems are utilized to model the cellular disturbances induced by Aβ. mdpi.com Research on Ganoderma lucidum has shown promising results in counteracting the toxic effects of Aβ. nih.gov This includes the reduction of phosphorylation of key signaling molecules such as JNK, c-Jun, and p38 MAPK, which are involved in the neuronal response to Aβ-induced stress. nih.gov While studies have demonstrated that Ganoderic acid A can enhance Aβ clearance in microglial cells by activating autophagy through the Axl/Pak1 signaling pathway, specific research detailing this compound's direct effects on Aβ-induced cellular perturbations in in vitro models was not prominently found in the provided search results. nih.govmdpi.com However, studies on Ganoderma lucidum-fermented crop extracts, which contain triterpenoids, have indicated protection against Aβ₂₅₋₃₅-induced damage in SH-SY5Y cells, potentially by reducing ROS and MDA levels and increasing the activity of antioxidant enzymes. nih.gov

Other Biological Activity Investigations (Comparative)

Anti-Tubulin Polymerization Studies

Tubulin polymerization is a fundamental process in eukaryotic cells, essential for the formation of microtubules, and represents a significant target for anti-cancer therapies. mdpi.comnih.gov Investigations have explored the effects of Ganoderma triterpenoids on this process. While numerous Ganoderma triterpenoids have been shown to exhibit microtubule-stabilizing activity to varying degrees, specific detailed data on this compound's anti-tubulin polymerization activity from the provided search results is limited. nih.govresearchgate.net A study evaluating the tubulin polymerization-stimulating activity of twenty-four Ganoderma triterpenoids found that most compounds showed some level of activity, with ganoderic acid T-Q, ganoderiol F, ganoderic acid S, ganodermanontriol, and ganoderic acid TR demonstrating the highest activities. nih.govresearchgate.net Although this compound was included among the alcoholic derivatives examined for their effects on cancer cell proliferation, its specific activity in the tubulin polymerization assay was not explicitly detailed in the provided snippets. researchgate.net

Liver Enzyme (Aspartate Aminotransferase and Alanine) Inhibition

Research has explored the potential inhibitory effects of this compound on liver enzymes, specifically Aspartate Aminotransferase (AST) and Alanine (B10760859) Aminotransferase (ALT). Elevated levels of these enzymes in the blood are often indicative of liver damage or injury. Studies investigating the hepatoprotective effects of Ganoderma species and their constituents have included assessments of AST and ALT levels.

In an in vitro study utilizing hepatocellular carcinoma cells, triterpenes, including this compound and lucidon A, isolated from the fruiting bodies of G. resinaceum, demonstrated inhibitory activity against the liver enzymes aspartate aminotransferase and alanine. mdpi.com Another in vitro model using HepG2 cells induced by H2O2 showed that ganoderol B, along with ganoderesin and lucidone (B1675363) A isolated from G. resinaceum, exhibited inhibitory effects against the increase of ALT and AST levels compared to a control group within the range of their maximum non-toxic concentration. ekb.eg

While some studies focus on the effects of total triterpenes or extracts from Ganoderma species on AST and ALT levels in the context of liver injury models, this compound has been specifically identified as a compound contributing to this inhibitory activity. For instance, studies on Ganoderma lucidum triterpenes have shown they can significantly reduce the levels of alanine aminotransferase and aspartate aminotransferase in culture medium, offering cytoprotection against oxidative stress. d-nb.info Similarly, research on G. lucidum extracts and total triterpene extracts in models of liver injury (such as those induced by CCl4 or D-galactosamine) have reported a reduction in elevated serum AST and ALT levels, indicating a hepatoprotective effect. frontiersin.orgnih.gov Although these studies often refer to the effects of triterpene mixtures, the specific identification of this compound's inhibitory effect in in vitro settings provides direct evidence of its activity on these enzymes. mdpi.comekb.eg

Detailed research findings regarding the specific magnitude of this compound's inhibitory effect on AST and ALT, such as IC50 values directly attributed solely to this compound in isolation, are less commonly presented in the surveyed literature compared to studies on crude extracts or total triterpene fractions. However, the consistent observation across multiple studies that this compound is among the triterpenes exhibiting this effect in in vitro models supports its role in the hepatoprotective activity observed with Ganoderma extracts. mdpi.comekb.eg

The mechanism by which this compound inhibits AST and ALT activity is an area of ongoing investigation. Liver enzymes like ALT and AST are crucial for catalyzing transamination processes, and their increased levels in the blood indicate compromised hepatocyte integrity. frontiersin.orgnih.gov The observed inhibition by this compound in in vitro models suggests a direct interaction with these enzymes or interference with the pathways leading to their release from damaged cells. Further mechanistic studies are needed to fully elucidate the specific interactions and pathways involved in this compound's inhibitory effects on AST and ALT.

Data Tables:

Based on the available information focusing specifically on this compound's in vitro inhibition of AST and ALT:

| Compound | Source Species | Study Model | Observed Effect on AST Levels | Observed Effect on ALT Levels | Notes | Source |

| This compound | G. resinaceum | In vitro (Hepatocellular carcinoma cells) | Inhibited activity | Inhibited activity | Studied alongside Lucidone A | mdpi.com |

| Ganoderol B | G. resinaceum | In vitro (HepG2 cells induced by H2O2) | Inhibitory effect against increase | Inhibitory effect against increase | Studied alongside Ganoderesin and Lucidone A | ekb.eg |

Note: Specific quantitative data (e.g., IC50 values) for this compound alone on AST and ALT were not consistently available in the surveyed literature focusing strictly on this compound.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Androgen Receptor Binding Affinity

Studies have investigated the structural requirements for Ganoderiol B and other ganoderma alcohols to bind to the androgen receptor (AR). researchgate.netgoogle.com

Role of Hydroxyl Groups on the 17-β-Side Chain

Research indicates that the presence of at least two hydroxyl groups in the 17-β-side chain is a prerequisite for AR-binding activity among ganoderma alcohols. researchgate.net This suggests that the hydroxylation pattern on this side chain plays a crucial role in the interaction with the androgen receptor.

Influence of the Carbonyl Group at the C-3 Position

The presence of a carbonyl group at the C-3 position has been shown to promote better binding activity to the androgen receptor compared to a hydroxyl group at the same position, particularly in ganoderma alcohols with the same number of hydroxyl groups in the 17-β-side chain. researchgate.net This highlights the significance of the functional group at C-3 for optimal AR binding.

Analysis of Structural Features for Enzyme Inhibitory Potency

This compound and related compounds have demonstrated inhibitory effects on various enzymes, including alpha-glucosidase, HIV-1 protease, 5α-reductase, and aldose reductase. SAR studies have provided insights into the structural features governing these inhibitory activities.

Structural Requirements for Alpha-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of alpha-glucosidase. researchgate.netscispace.comresearchgate.net Structure-activity studies on lanostane-type triterpenoids from Ganoderma lingzhi (a species closely related to Ganoderma lucidum) suggest that the hydroxyl group at C-3 and the double-bond moiety at C-24 and C-25 are necessary to increase alpha-glucosidase inhibitory activity. While these findings are based on studies including other ganoderma alcohols and acids, they provide context for the potential contribution of these features in this compound's activity. This compound itself has a hydroxyl group at C-3 and a double bond at C-24 in its side chain. nih.gov

This compound showed significant alpha-glucosidase inhibition with an IC50 value of 119.8 µM, which was reported to be stronger than that of the positive control acarbose (B1664774) (IC50 of 521.5 µM). researchgate.netresearchgate.net

Comparative Structural Insights for 5α-Reductase and Aldose Reductase Inhibition

This compound has shown inhibitory activity against 5α-reductase. nih.govresearchgate.net SAR studies on triterpenoids from Ganoderma lucidum regarding 5α-reductase inhibition indicate that the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group at C-26 are characteristic of many inhibitors. encyclopedia.pubnih.gov While this compound possesses a hydroxyl group at C-3 in some reported structures nih.gov and a carbonyl group at C-3 in others nih.gov, and lacks an α,β-unsaturated carbonyl group at C-26, its observed 5α-reductase inhibitory activity suggests that other structural features or a different binding mode may be involved. Some sources indicate Ganoderol B (which can be synonymous with this compound depending on the specific isomer or naming convention) has 5α-reductase inhibitory activity. nih.govresearchgate.net

Regarding aldose reductase inhibition, studies on ganoderma acids have shown that the hydroxyl substituent at C-11 and the carboxylic group in the side chain are important for activity. researchgate.netencyclopedia.pub The double bond moiety at C-20 and C-22 in the side chain can also improve aldose reductase inhibitory activity. researchgate.net While this compound does not possess a carboxylic acid group in its side chain, it does have a double bond at C-24. nih.gov The SAR for aldose reductase inhibition appears to be more strongly linked to the presence of a carboxylic acid in the side chain, a feature found in ganoderic acids but not typically in ganoderiols. researchgate.netencyclopedia.pub However, some Ganoderma lucidum triterpenoids, including those with hydroxyl groups at C-3, C-7, and C-15, are considered valuable for potent aldose reductase inhibition. encyclopedia.pub

Here is a summary of some of the enzyme inhibitory activities mentioned:

| Enzyme | Compound | IC50 / Inhibitory Concentration | Reference |

| Alpha-Glucosidase | This compound | 119.8 µM | researchgate.netresearchgate.net |

| Alpha-Glucosidase | Acarbose | 521.5 µM | researchgate.netresearchgate.net |

| HIV-1 Protease | This compound | 0.17 mM | nih.gov |

| HIV-1 Protease | Ganoderic acid B | 0.17 mM | nih.gov |

This compound is a triterpenoid (B12794562) compound isolated from Ganoderma species, particularly Ganoderma lucidum nih.govsciopen.com. Research into the biological activities of triterpenoids from Ganoderma has included investigations into their structure-activity relationships (SAR) and the application of in silico modeling and quantitative structure-activity relationship (QSAR) approaches to understand and predict their biological effects nih.govresearchgate.netmdpi.com.

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

In silico modeling and QSAR approaches are computational techniques used to build mathematical models that relate chemical structure to biological activity mdpi.com. These methods can complement experimental SAR studies by providing a theoretical framework for understanding the molecular basis of activity and predicting the activity of new or untested compounds nih.govmdpi.com.

QSAR models typically use molecular descriptors, which are numerical representations of different aspects of chemical structure, to build a relationship with a quantitative measure of biological activity (e.g., IC50, EC50) mdpi.com. Various QSAR methods exist, including 2D-QSAR and 3D-QSAR nih.govmdpi.com. 3D-QSAR, for instance, considers the three-dimensional arrangement of atoms and their associated physicochemical properties (like steric and electrostatic fields) to build models nih.govmdpi.com.

In the context of Ganoderma triterpenoids, in silico approaches, including QSAR, have been employed to study their structure-activity relationships nih.govresearchgate.net. One study utilized 3D-QSAR software (Discovery Studio) to correlate the structure and activity of 17 Ganoderma triterpenoids, including some related to this compound, for their anti-oncogenic activity nih.gov. This study built QSAR models using a training set of compounds and validated them with a test set. The results, indicated by a high correlation coefficient (r² = 0.968), suggested that the 3D-QSAR protocol was reliable for forecasting the biochemical activity of Ganoderma triterpenoids nih.govtandfonline.com. In silico studies can provide theoretical guidelines for identifying active groups within chemical compounds and can potentially be used to design novel molecules with improved activity nih.gov.

Molecular docking is another in silico technique often used alongside QSAR. It involves simulating the binding of a small molecule (ligand) to a target protein to predict the preferred binding orientation and affinity uts.edu.au. While the provided search results mention molecular docking in the context of Ganoderma compounds and specific targets like SARS-CoV-2 main protease, specific detailed docking studies focusing on this compound binding to a known target were not extensively described uts.edu.au. However, such studies would typically involve analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the binding site of the target protein to understand the molecular basis of its activity.

In silico studies can also involve virtual screening of large databases of compounds to identify potential inhibitors based on their predicted binding affinity or by using pharmacophore models derived from known active compounds nih.govresearchgate.net. Pharmacophore models represent the essential features of a molecule required for its biological activity researchgate.net.

The application of QSAR and other in silico methods to Ganoderma triterpenoids, including compounds like this compound, provides valuable insights into the structural determinants of their biological activities and aids in the rational design of potentially more potent or selective analogs nih.govmdpi.com.

Interactive Table 3: Application of In Silico Methods in Ganoderma Triterpenoid Research (Examples)

| Method | Application | Findings/Purpose | Reference |

| 3D-QSAR | Correlation of structure with anti-oncogenic activity of triterpenoids | Reliable model for forecasting activity, identification of active groups nih.govtandfonline.com | nih.govtandfonline.com |

| Molecular Docking | Investigating binding to target proteins (e.g., SARS-CoV-2 main protease) | Prediction of binding affinity and interaction analysis uts.edu.au | uts.edu.au |

| Pharmacophore Modeling | Identification of essential structural features for activity | Used for virtual screening and understanding activity requirements researchgate.net | researchgate.net |

These computational approaches, when integrated with experimental data, contribute significantly to understanding the complex relationship between the structure of this compound and other Ganoderma triterpenoids and their diverse biological effects.

Chemical Synthesis and Analog Development

Approaches to the Total Synthesis of Ganoderiol B and Related Lanostane-Type Triterpenoids

The biosynthesis of lanostane-type triterpenoids in nature primarily proceeds from the cyclization and rearrangement of squalene (B77637) or 2,3-oxidosqualene (B107256), catalyzed by triterpene synthases. rsc.orgresearchgate.net This biological pathway provides a foundation for understanding the structural complexity and potential synthetic strategies.

Total synthesis efforts for complex terpenoids, including lanostane (B1242432) derivatives, often employ strategies that build the polycyclic ring system through a series of controlled reactions. nih.gov The synthesis of these molecules can involve constructing the core lanostane skeleton and then introducing the specific functional groups present in this compound. Some studies focus on the synthesis of the lanostane backbone or modified lanostane structures, which could serve as intermediates for this compound synthesis. nih.gov

One approach to synthesizing complex polycyclic structures like triterpenoids involves cascade cyclization processes. nih.govnih.gov These reactions form multiple rings and stereocenters in a single operation, increasing synthetic efficiency. For instance, a biomimetic synthesis of the triterpene (±)-perovskone featured a polycyclization process that created three rings and five stereocenters in one step. nih.govresearchgate.net

Key Synthetic Strategies and Methodologies (e.g., Intramolecular Aldol (B89426) Reactions, Radical Cyclizations, Prins Cyclization, Diels-Alder Cycloadditions)

Several key synthetic methodologies are relevant to the construction of complex cyclic systems found in lanostane-type triterpenoids:

Intramolecular Aldol Reactions: Intramolecular aldol reactions are valuable for forming cyclic systems by creating a carbon-carbon bond between an enolate and a carbonyl group within the same molecule. acs.orgnih.gov This methodology has been applied in the synthesis of triterpenes, particularly for constructing cyclic fragments. acs.orgtandfonline.com For example, intramolecular aldol reactions have been used to yield unusual triterpenes bearing bicyclo[4.3.1]decane fragments. acs.org Diethylaluminum ethoxide has been reported as an effective reagent for extremely hindered intramolecular aldol condensations in triterpene synthesis. tandfonline.com Acid-catalyzed intramolecular aldol cyclization of triketoesters can provide highly functionalized cyclopentanones with good diastereoselectivity. acs.org

Radical Cyclizations: Radical cyclization reactions are powerful tools for forming carbon-carbon bonds and constructing cyclic systems, particularly in complex molecular architectures like terpenoids. nih.govnih.gov These reactions can operate in congested environments and are compatible with various functional groups. nih.gov Titanium(III)-catalyzed radical cyclization has been used to construct trans-fused bicyclic systems and install quaternary carbons with desired stereochemistry in the synthesis of triterpenoids. nih.gov Titanocene(III)-catalyzed 7-endo-dig and 7-endo-trig radical cyclizations have been explored for the synthesis of terpenoids containing seven-membered carbocycles. acs.org Radical cyclization of 1,6-hexadiene moieties has also been applied in the synthesis of spirocyclopentyl derivatives of lupane (B1675458) triterpenoids. daneshyari.com

Prins Cyclization: Prins cyclization reactions involve the intramolecular addition of a π-nucleophile to an oxocarbenium ion or related species, leading to the formation of a ring through carbon-carbon bond formation. researchgate.net This reaction is particularly useful for synthesizing oxygen-containing heterocycles and has been applied in the total synthesis of natural products and their analogues. researchgate.netnih.govacs.org Variants of the Prins cyclization have been used for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives. nih.govacs.orgacs.org

Diels-Alder Cycloadditions: The Diels-Alder reaction is a fundamental cycloaddition reaction used to form cyclohexene (B86901) rings and is widely applied in the synthesis of polycyclic natural products, including triterpenoids. nih.govnih.govrsc.org This [4+2] cycloaddition between a conjugated diene and a dienophile can create up to four chiral centers in a single step with high regioselectivity and stereospecificity. nih.gov Diels-Alder reactions have been employed in strategies to build the quassinoid framework, a type of highly oxygenated triterpene. nih.gov They have also been used in the synthesis of bicyclo[2.2.2]octanes, which can be found in terpenoid structures. acs.org

These methodologies, often used in combination, provide the synthetic chemist with the tools to construct the intricate framework of lanostane-type triterpenoids like this compound.

Design and Semisynthesis of this compound Analogues for Mechanistic Probing and SAR Studies

The design and semisynthesis of analogues of natural products like this compound are crucial for understanding their mechanisms of action and establishing structure-activity relationships (SAR). Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce analogues. This approach can be more efficient than total synthesis for generating a series of related compounds.

Semisynthesis has been successfully applied to produce analogues of lanostane triterpenoids found in Ganoderma. researchgate.net For instance, semisynthesis from lanosterol (B1674476) has been used to obtain ganodermanontriol (B1230169) and its stereoisomeric triols, which are related to this compound. researchgate.netnih.gov These semisynthetic routes often involve modifying specific positions on the lanostane skeleton, such as the hydroxyl groups or the side chain.

SAR studies on triterpenoids, including those from Ganoderma, have revealed that modifications at various positions can significantly impact their biological activities. nih.govnih.gov For example, modifications at the C-3 position of triterpenoids have been shown to alter cytotoxic potency and selectivity. nih.gov The structure of the side chain can also influence activity. researchgate.net Studies on ganoderic acids, which are also lanostane-type triterpenoids, have indicated the importance of functional groups like the carbonyl group at C-3 and the α,β-unsaturated carbonyl group at C-26 for inhibitory activity against certain enzymes. nih.gov

Designing analogues of this compound would likely involve targeted modifications of its hydroxyl groups, ketone function, double bonds, and the lanostane core to explore how these structural changes affect its biological properties and interactions with potential targets. Semisynthesis provides a practical route to access a diverse set of analogues for such investigations.

Q & A

Basic Research Questions

Q. What methodologies are employed for the isolation and structural characterization of Ganoderiol B from Ganoderma species?

- Methodological Answer : this compound is typically isolated via ethanol extraction followed by sequential chromatographic techniques. For example, silica gel column chromatography, reverse-phase chromatography, and semi-preparative HPLC are used to purify the compound from Ganoderma amboinense extracts. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (MS) to confirm its triterpenoid backbone and functional groups (e.g., hydroxyl, acetyloxy substituents) .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT or CCK-8 assays using cancer cell lines (e.g., MDA-MB-231, HepG2) to assess IC₅₀ values.

- Enzyme Inhibition : α-Glucosidase inhibition assays to study antidiabetic potential.

- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays, as this compound shares structural similarities with other triterpenoids targeting prostaglandin pathways .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antitumor effects in preclinical models?

- Methodological Answer : Studies suggest this compound modulates signaling pathways critical to cancer progression:

- FAK-SRC-Paxillin Axis : Similar to Ganoderiol A, it may inhibit focal adhesion kinase (FAK) autophosphorylation (Y397), disrupting FAK-SRC complex formation and downstream paxillin dephosphorylation, thereby reducing cell migration and adhesion .

- Rho GTPase Regulation : Downregulation of RhoA, Rac1, and Cdc42 expression disrupts actin cytoskeleton remodeling, impairing metastatic potential .

- Apoptosis Induction : Potential activation of caspase cascades via mitochondrial pathways, though this requires validation using flow cytometry and Western blotting .

Q. How can researchers reconcile discrepancies in reported bioactivities of this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Source Variability : Differences in fungal species (G. lucidum vs. G. amboinense), extraction protocols, or compound purity.

- Experimental Design : Variations in cell lines, dosing regimes, or assay conditions (e.g., serum concentration in migration assays).

- Data Interpretation : Use systematic reviews (Cochrane criteria ) to meta-analyze dose-response relationships and validate mechanisms via orthogonal assays (e.g., siRNA knockdown of target genes) .

Q. What experimental strategies are recommended for studying this compound’s synergistic effects with existing therapeutics?

- Methodological Answer :

- Combination Index (CI) Analysis : Use Chou-Talalay methodology to quantify synergism/antagonism with chemotherapeutics (e.g., doxorubicin) .

- Transcriptomic Profiling : RNA-seq or proteomics to identify pathways co-regulated by this compound and partner drugs.

- In Vivo Validation : Orthotopic xenograft models with pharmacokinetic monitoring to assess bioavailability and toxicity .

Q. How can researchers optimize the bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Formulation Strategies : Use liposomal encapsulation or nanoemulsions to enhance solubility and stability.

- Pharmacokinetic Studies : LC-MS/MS to track plasma half-life and tissue distribution in rodent models.

- Pro-drug Synthesis : Introduce acetyl or glycoside groups to improve membrane permeability .

Methodological Considerations

- Statistical Rigor : Ensure power analysis for sample size determination and use mixed-effects models to account for biological variability .

- Negative Controls : Include solvent-only controls in bioassays to rule out nonspecific effects .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。